N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(17-9-11-19-10-3-8-18-16(19)21)14-7-6-12-4-1-2-5-13(12)22-14/h1-5,8,10,14H,6-7,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDDUFRODIKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the chromane-2-carboxylic acid, followed by the introduction of the pyrimidinone moiety through a series of condensation and cyclization reactions. The final step would involve the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be studied for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects and potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA function.
Comparison with Similar Compounds
Structural Analog Analysis
The following compounds were analyzed for structural and functional similarities:
Compound from (C43H33N9O4S)
- Structure: Contains a pyrimidinone ring fused with thiazolo[3,2-a]pyrimidine and triazole groups, along with a chromane-related ester moiety.
- Key Differences: Lacks the direct chromane-carboxamide linkage but shares the pyrimidinone motif. Extended aromaticity and heterocyclic complexity result in a higher molecular weight (771 g/mol) and melting point (285–287°C) compared to the target compound.
- Spectral Data : UV maxima at 248 nm (ε = 95,989 L·mol⁻¹·cm⁻¹) and 308 nm (ε = 35,851 L·mol⁻¹·cm⁻¹) indicate strong conjugation, while IR bands (1,715 cm⁻¹ for ester C=O) highlight distinct functional groups absent in the target compound .
Fmoc-PNA-C(Bhoc)-OH (; C39H35N5O8)
- Structure : Features a 2-oxopyrimidinyl group, Fmoc, and Bhoc protecting groups, with a glycine backbone.
- Key Differences: Designed for peptide nucleic acid (PNA) synthesis, this compound lacks the chromane core but shares the pyrimidinone-carboxamide linkage. Its larger molecular weight (701.72 g/mol) and storage requirements (2–8°C, dry) suggest sensitivity to environmental conditions .
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic Acid ()
- Structure: A quinoline derivative with a propanoic acid substituent.
- Key Differences: The quinoline ring and carboxylic acid group contrast with the chromane-carboxamide and pyrimidinone motifs. Limited data on physical properties preclude direct comparisons .
2-Cyano-N-[(methylamino)carbonyl]acetamide (; C5H7N3O2)
- Structure: A simpler carboxamide with cyano and methylamino groups.
- Key Differences : Low molecular weight (157.13 g/mol) and absence of aromatic systems highlight its role as a precursor rather than a bioactive analog .
Physicochemical Properties Comparison
Hazard and Handling Considerations
- Target Compound: No hazard data provided, but chromane derivatives are typically less reactive than heterocyclic amines.
- Fmoc-PNA-C(Bhoc)-OH : Requires precautions for skin/eye contact (H315/H319) and storage at 2–8°C .
- Compound : High melting point suggests thermal stability, but complex synthesis may pose handling challenges .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide is a synthetic compound belonging to the chromane derivatives class, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a unique combination of a chromane ring and a pyrimidinone moiety, contributing to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of a chromane backbone linked to a pyrimidinone derivative through an ethyl chain, forming an amide functional group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling cascades.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and gene expression.
- Nucleic Acid Interference : The compound could interfere with DNA/RNA functions, impacting cellular replication and transcription processes.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the chromane moiety is often linked to enhanced radical scavenging capabilities, which can protect cells from oxidative stress.
Anti-inflammatory Effects
Studies have demonstrated that chromane derivatives can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the chromane class. Here are some notable findings:
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from chromane derivatives. The synthesis process includes:
- Preparation of Chromane Derivative : Synthesis begins with the formation of chromane-2-carboxylic acid.
- Introduction of Pyrimidinone Moiety : This is achieved through condensation reactions.
- Formation of Carboxamide : The final step involves creating the amide bond using appropriate coupling agents.
Industrial applications may include the development of new pharmaceuticals targeting inflammatory diseases or cancer therapies.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Apply nonlinear regression (GraphPad Prism) using a four-parameter logistic model. Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals for EC₅₀ values. Outliers are identified via Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
